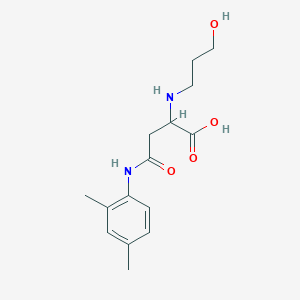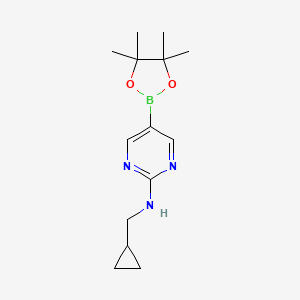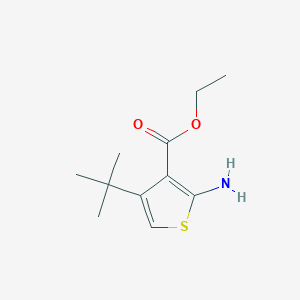![molecular formula C19H24N4O5S B2528492 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidin CAS No. 946232-92-4](/img/structure/B2528492.png)
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a complex organic compound that features a unique combination of functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique properties might make it suitable for applications in coatings, adhesives, or other advanced materials.
Wirkmechanismus
Target of Action
It is generally related to compounds useful as immunomodulators . Immunomodulators are substances that help regulate or normalize the immune system.
Mode of Action
As an immunomodulator, it may interact with various components of the immune system to enhance or suppress specific immune responses .
Biochemical Pathways
Given its potential role as an immunomodulator, it may influence various immune-related pathways, potentially including those involved in the activation and regulation of immune cells .
Result of Action
As an immunomodulator, it may have a range of effects, potentially including the modulation of immune cell activity, cytokine production, and other immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine to form the piperazinyl derivative.
Coupling with 6-ethoxy-2-methylpyrimidine: Finally, the piperazinyl derivative is coupled with 6-ethoxy-2-methylpyrimidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazinyl and pyrimidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety could yield a dioxane derivative, while reduction of the sulfonyl group could produce a sulfide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxane moiety but lacks the piperazinyl and pyrimidine groups.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: An intermediate in the synthesis of the target compound.
Piperoxan: Contains a piperazine ring but differs in other structural aspects.
Uniqueness
The uniqueness of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine lies in its combination of functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-3-26-19-13-18(20-14(2)21-19)22-6-8-23(9-7-22)29(24,25)15-4-5-16-17(12-15)28-11-10-27-16/h4-5,12-13H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRRSRVDFHHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)


![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)
![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
![2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-yl (2E)-3-(anthracen-9-yl)prop-2-enoate](/img/structure/B2528426.png)

![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)

![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)
